LogP Enhancement vs. Non-Halogenated Parent
The 6-chloro substituent confers a significant increase in lipophilicity compared to the non-halogenated parent 1-(pyridin-2-yl)ethanamine (CAS 42088-91-5). The chlorine atom elevates the computed LogP by approximately 0.65 log units, which correlates with enhanced membrane permeability potential [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.455 (Chemsrc computed) |
| Comparator Or Baseline | 1-(Pyridin-2-yl)ethanamine: LogP = 1.8016 (Molbase computed) |
| Quantified Difference | ΔLogP ≈ +0.65 (36% increase in predicted lipophilicity) |
| Conditions | In silico prediction; PSA identical at 38.91 Ų for both compounds |
Why This Matters
For medicinal chemistry programs targeting intracellular or CNS-penetrant candidates, the higher LogP of the 6-chloro analog predicts superior passive membrane diffusion, reducing the need for additional lipophilicity-enhancing modifications.
- [1] Molbase. 1-(Pyridin-2-yl)ethanamine (CAS 42088-91-5). LogP: 1.8016; PSA: 38.91. View Source
